Superior Hydrogen-Bonding Capacity and Topological Polar Surface Area Differentiate This Compound from First-Generation RAGE Inhibitors
When compared with the widely used RAGE inhibitor FPS-ZM1, the target compound exhibits a substantially higher topological polar surface area (TPSA) and hydrogen-bond acceptor count, translating into a predicted inability to penetrate the blood-brain barrier (BBB). This property is critical for studies that require exclusive peripheral RAGE blockade without confounding central nervous system effects .
| Evidence Dimension | TPSA, H-bond acceptors, and BBB permeation prediction |
|---|---|
| Target Compound Data | TPSA = 93.45 Ų; HBA = 5; BBB+ = No (predicted high GI absorption but no BBB penetration) |
| Comparator Or Baseline | FPS-ZM1: TPSA ≈ 23.5 Ų; HBA = 2; BBB+ = Yes (confirmed brain-penetrant in mouse models) |
| Quantified Difference | TPSA ~4.0-fold higher; 3 additional H-bond acceptors; dichotomous BBB prediction |
| Conditions | In silico prediction using XLOG P3, TPSA, and GI absorption models as compiled in the Pharmaceuticals 2023 dataset for compound C3 |
Why This Matters
Investigators aiming to dissociate peripheral RAGE-mediated pathology (e.g., diabetic nephropathy, vascular inflammation) from central RAGE effects should prioritize this compound because its predicted lack of BBB penetration eliminates a major confounding variable inherent to brain-penetrant inhibitors like FPS-ZM1.
- [1] Pharmaceuticals 2023, 16(5), 622; Table 2. Physicochemical Properties, Pharmacokinetics, and Drug-Likeness. Compound C3: C24H13NO5. View Source
